1H-1,2,4-Triazole, sodium salt
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Overview
Description
1H-1,2,4-Triazole, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3Na and its molecular weight is 92.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Triazole derivatives have been reported to have potential anticancer activity, suggesting they may interact with pathways involved in cell proliferation and survival .
Pharmacokinetics
The presence of nitrogen atoms in the triazole ring can potentially improve the pharmacokinetic properties of the compound .
Result of Action
Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Properties
CAS No. |
41253-21-8 |
---|---|
Molecular Formula |
C2H3N3Na |
Molecular Weight |
92.06 g/mol |
IUPAC Name |
sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); |
InChI Key |
MDUSUFIKBUMDTJ-UHFFFAOYSA-N |
SMILES |
C1=NC=N[N-]1.[Na+] |
Isomeric SMILES |
C1=NN=C[N-]1.[Na+] |
Canonical SMILES |
C1=NC=NN1.[Na] |
41253-21-8 43177-42-0 |
|
physical_description |
DryPowde |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
1H-1,2,4-Triazole Sodium Salt; Sodium 1,2,4-triazole-4-ide; Sodium 1H-1,2,4-Triazolate; Sodium 1H-1,2,4-Triazolide; Triazole Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2,4-Triazolylsodium in the synthesis of difenoconazole?
A1: 1,2,4-Triazolylsodium acts as a nucleophile in the synthesis of difenoconazole. [] Specifically, it reacts with a bromo-ketal intermediate, derived from 2-chloro-4-(4-chlorophenoxy)acetophenone, through a nucleophilic substitution reaction. This step is crucial in forming the triazole ring, a key structural feature of difenoconazole and many other triazole fungicides. [] You can find more details about this synthesis in the paper "Technical Study on Synthesis of Fungicide Difenoconazole" available on Semantic Scholar: []
Q2: How does the use of 1,2,4-Triazolylsodium in fungicide synthesis impact the overall yield and purity of the final product?
A2: Research indicates that optimizing the reaction conditions for the step involving 1,2,4-Triazolylsodium significantly impacts the final product quality. For instance, in difenoconazole synthesis, a molar ratio of 1:1.25 between the bromo-ketal intermediate and 1,2,4-Triazolylsodium resulted in a difenoconazole yield exceeding 83% with 98% purity. [] This highlights the importance of precise control over reaction parameters when utilizing this reagent.
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